Quinoline-2,6-dione, also known as 2,6-dioxoquinoline, is a heterocyclic compound characterized by a quinoline backbone with two carbonyl groups at the 2 and 6 positions. This compound belongs to a class of compounds known as quinones, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of quinoline-2,6-dione is and it exhibits a planar structure conducive to various chemical interactions.
Quinoline derivatives, including quinoline-2,6-dione, exhibit a wide range of biological activities:
Several synthetic methodologies exist for the preparation of quinoline-2,6-dione:
Quinoline-2,6-dione has several notable applications:
Research on interaction studies involving quinoline-2,6-dione has revealed its potential as a ligand in coordination chemistry. It can form complexes with various metal ions, enhancing its utility in catalysis and materials science. Additionally, studies have indicated that its interactions with biological macromolecules can influence cellular pathways and modulate biological responses .
Quinoline-2,6-dione shares structural similarities with several other compounds in the quinoline family. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Quinoline | Basic structure without carbonyls | Less reactive than quinone derivatives |
| Isoquinoline | Similar aromatic system | Different reactivity and biological profile |
| 4-Hydroxyquinoline | Hydroxyl group at position 4 | Exhibits different solubility and reactivity |
| 8-Hydroxyquinoline | Hydroxyl group at position 8 | Known for its chelating properties |
| Quinone | Fully oxidized form | More reactive; used primarily in redox reactions |
Quinoline-2,6-dione stands out due to its dual carbonyl functionality which enhances its reactivity compared to simple quinolines while providing distinct biological activities that are advantageous in medicinal chemistry.
Quinoline-2,6-dione (IUPAC name: 1,4a-dihydroquinoline-2,6-dione) belongs to the quinoline family, a class of bicyclic compounds comprising a benzene ring fused to a pyridine moiety. The "2,6-dione" suffix denotes the presence of ketone groups at the 2nd and 6th positions of the quinoline scaffold. Its molecular formula is $$ \text{C}9\text{H}7\text{NO}_2 $$, with a molecular weight of 161.16 g/mol. The compound’s systematic classification under the International Union of Pure and Applied Chemistry (IUPAC) system emphasizes its lactam-like structure, where the ketone groups contribute to its planar aromaticity and electrophilic reactivity.
The SMILES notation for quinoline-2,6-dione is $$ \text{C1C(=O)C2=C(C=CC=C2)NC1=O} $$, reflecting the conjugated carbonyl groups and nitrogen atom within the fused ring system. X-ray crystallography studies of analogous compounds, such as quinoline-2,4-dione, reveal a nearly coplanar arrangement of the ketone groups, which stabilizes the molecule through intramolecular hydrogen bonding.
The discovery of quinoline derivatives dates to the 19th century, with the isolation of quinoline itself from coal tar in 1834. However, synthetic routes to quinoline diones emerged much later, driven by advances in oxidation and cyclization techniques. Quinoline-2,6-dione derivatives gained prominence in the late 20th century as intermediates in alkaloid synthesis and antibiotic development.
A pivotal advancement occurred in 2022, when hybrid compounds combining quinoline-2,6-dione with 1,4-quinone motifs were synthesized via nucleophilic substitution reactions. These hybrids demonstrated enhanced enzymatic activity against DT-diaphorase (NQO1), highlighting the compound’s versatility in medicinal chemistry.
Quinoline-2,6-dione’s significance stems from its dual role as a synthetic building block and a biologically active scaffold. Its electron-deficient aromatic system facilitates electrophilic substitution reactions, enabling functionalization at the 3rd, 4th, and 7th positions. In heterocyclic chemistry, it serves as a precursor to fused pyranoquinolines and azaarenes, which are integral to photodynamic therapy agents and fluorescent probes.
The compound’s ability to participate in redox cycling, mediated by its conjugated diketone groups, underpins its applications in catalysis and materials science. For instance, alkylated derivatives like 1-(2-octyldodecyl)-5H-quinoline-2,6-dione exhibit enhanced solubility in nonpolar solvents, making them suitable for organic electronics.
Quinoline-2,6-dione represents a significant heterocyclic compound characterized by a quinoline backbone with two carbonyl groups positioned at the 2 and 6 positions of the ring system . The molecular formula of quinoline-2,6-dione is C9H5NO2, exhibiting a planar structure that facilitates various chemical interactions through its conjugated aromatic system .
Crystallographic analysis of related quinoline dione compounds reveals distinctive structural parameters that provide insights into the molecular geometry of quinoline-2,6-dione. Bond length measurements demonstrate that carbonyl carbon-oxygen bonds typically range around 1.20 Å, which is characteristic of double bond character in quinone systems [32]. The carbon-nitrogen bond lengths in quinoline frameworks generally fall within 1.51-1.52 Å, indicating standard single bond interactions without significant strain or distortion [32].
Table 1: Representative Bond Lengths in Quinoline Dione Systems
| Bond Type | Length (Å) | Structural Significance |
|---|---|---|
| C=O (carbonyl) | ~1.20 | Double bond character |
| C-N (aromatic) | 1.51-1.52 | Standard single bond |
| C-C (aromatic) | 1.32-1.48 | Delocalized π-system |
The molecular geometry exhibits bond angles consistent with aromatic systems, where angles around sp2 hybridized carbons typically range from 118° to 123° [32]. The planar configuration of quinoline-2,6-dione contributes to its stability through extended conjugation across the bicyclic framework [32].
Crystal structure analysis of quinoline derivatives indicates that the compound adopts a nearly planar conformation with minimal deviation from planarity [30]. The triclinic crystal system with space group P1̄ has been observed in related quinoline compounds, with unit cell parameters typically showing dimensions of approximately 7-11 Å for the a, b, and c axes [30].
The electronic structure of quinoline-2,6-dione is characterized by an extended π-electron system that encompasses both the quinoline ring and the carbonyl functionalities [11]. Density Functional Theory calculations reveal that the compound exhibits significant resonance stabilization through delocalization of π-electrons across the entire molecular framework [35].
The frontier molecular orbital analysis demonstrates that the Highest Occupied Molecular Orbital primarily localizes on the quinoline ring system, while the Lowest Unoccupied Molecular Orbital shows charge density accumulation on both the quinoline framework and the carbonyl groups [35]. This electronic distribution facilitates the compound's reactivity and contributes to its spectroscopic properties [35].
Table 2: Electronic Properties of Quinoline Dione Systems
| Property | Value | Reference Method |
|---|---|---|
| HOMO Energy | Variable | DFT B3LYP/6-31G(d,p) |
| LUMO Energy | Variable | DFT B3LYP/6-31G(d,p) |
| Energy Gap | ~2-4 eV | TD-DFT calculations |
| Resonance Energy | ~0.051β per π-electron | Theoretical calculations |
The resonance stabilization in quinoline-2,6-dione can be attributed to multiple canonical structures that distribute electron density throughout the aromatic system [18]. The quinoline moiety exhibits a resonance energy per π-electron of approximately 0.051β, which is slightly lower than benzene (0.065β) but comparable to other nitrogen-containing aromatic heterocycles [18].
Computational studies indicate that the compound undergoes facile electron transfer processes due to the presence of electron-withdrawing carbonyl groups and the electron-rich nitrogen atom [11]. This electronic configuration makes quinoline-2,6-dione susceptible to both nucleophilic and electrophilic attack, depending on the reaction conditions [11].
Quinoline-2,6-dione belongs to a family of quinonoid systems that includes various isomeric and structurally related compounds [16]. The comparison with isoquinoline derivatives reveals fundamental differences in reactivity patterns and biological activities [16].
Table 3: Structural Comparison of Quinoline and Isoquinoline Systems
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Quinoline-2,6-dione | Dual carbonyl at 2,6 positions | Enhanced reactivity vs simple quinolines |
| Isoquinoline derivatives | Similar aromatic system | Different reactivity and biological profile |
| Quinoline-5,8-dione | Carbonyls at 5,8 positions | Distinct spectroscopic signatures |
| 4-Hydroxyquinoline | Hydroxyl at position 4 | Different solubility and reactivity |
The positional isomerism significantly affects the electronic properties and chemical behavior of these compounds [17]. Quinoline-5,8-dione derivatives exhibit two separated carbonyl vibration peaks in infrared spectroscopy, while isoquinoline-5,8-dione derivatives show only one carbonyl peak, demonstrating the influence of structural arrangement on spectroscopic properties [20].
Antimicrobial screening studies reveal that quinoline-5,8-dione libraries often outperform isoquinoline-5,8-dione analogs in antibacterial and antifungal activities [19]. However, isoquinoline-5,8-dione compounds frequently demonstrate superior anticancer properties with nanomolar activity against multiple human tumor cell lines [19].
The comparative analysis shows that quinoline-2,6-dione's unique dual carbonyl arrangement at the 2 and 6 positions provides distinct electronic characteristics compared to other quinonoid systems . This positioning enhances the compound's potential for diverse chemical transformations and biological interactions .
Infrared spectroscopic analysis of quinoline-2,6-dione reveals characteristic absorption bands that serve as diagnostic fingerprints for structural identification [20]. The carbonyl stretching vibrations typically appear in the region of 1650-1700 cm⁻¹, with the exact position influenced by conjugation effects and hydrogen bonding interactions [23].
Table 4: Characteristic Infrared Absorption Bands for Quinoline-2,6-dione
| Functional Group | Frequency (cm⁻¹) | Assignment |
|---|---|---|
| C=O stretch (conjugated) | 1667-1674 | Quinone carbonyl |
| C=N stretch | 1617-1631 | Aromatic imine |
| C=C stretch (aromatic) | 1593-1595 | Ring vibrations |
| C-H stretch (aromatic) | 3028-3061 | Aromatic hydrogen |
| C-N stretch | 1261-1286 | Aromatic C-N bond |
The aromatic carbon-hydrogen stretching vibrations occur in the range of 3000-3100 cm⁻¹, while the carbon-carbon stretching modes of the aromatic system appear between 1500-1600 cm⁻¹ [23]. The nitrogen-containing ring exhibits characteristic vibrations around 1600-1650 cm⁻¹, which can be used to distinguish quinoline derivatives from other aromatic systems [23].
Nuclear Magnetic Resonance spectroscopy provides detailed structural information about quinoline-2,6-dione through both ¹H and ¹³C NMR techniques [24]. The aromatic protons typically appear in the downfield region between 7.0-9.0 ppm, with coupling patterns that reflect the substitution pattern on the quinoline ring [24].
Table 5: Representative NMR Chemical Shifts for Quinoline Systems
| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) | Multiplicity |
|---|---|---|---|
| H-3 | 7.0-7.4 | 120-130 | d or dd |
| H-4 | 8.1-8.5 | 140-150 | d |
| H-5 | 8.0-8.2 | 125-135 | d |
| H-7 | 7.6-8.0 | 130-140 | dd or ddd |
| H-8 | 7.4-7.8 | 125-135 | d or dd |
The ¹³C NMR spectrum exhibits characteristic signals for the carbonyl carbons in the range of 170-190 ppm, while the aromatic carbons appear between 115-155 ppm [25]. The nitrogen-bearing carbon typically resonates around 145-155 ppm, reflecting the electron-withdrawing effect of the nitrogen atom [25].
Mass spectrometric analysis of quinoline-2,6-dione provides molecular weight confirmation and fragmentation patterns that aid in structural elucidation [22]. The molecular ion peak appears at m/z 159, corresponding to the molecular formula C9H5NO2 [22].
Table 6: Common Fragmentation Patterns in Quinoline Dione Mass Spectrometry
| Fragment Ion (m/z) | Assignment | Relative Intensity |
|---|---|---|
| 159 | [M]⁺ | Variable (10-100%) |
| 131 | [M-CO]⁺ | Medium |
| 103 | [M-2CO]⁺ | High |
| 77 | [C6H5]⁺ | Medium |
| 51 | [C4H3]⁺ | Low |
The fragmentation pattern typically involves loss of carbonyl groups, producing fragments at m/z 131 ([M-CO]⁺) and m/z 103 ([M-2CO]⁺) [22]. Ring contraction processes can also occur, leading to the formation of smaller aromatic fragments [22]. High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition and distinguish between isomeric structures [22].
Classical cyclization methods remain fundamental to quinoline-2,6-dione synthesis, providing reliable pathways through well-established mechanisms. The most prominent classical approaches include the Friedländer synthesis, Conrad-Limpach synthesis, and oxidative cyclization strategies [1] [2] [3].
The Friedländer synthesis represents one of the most versatile classical methods for quinoline-2,6-dione preparation [1] [3]. This approach involves the condensation of 2-aminobenzaldehyde derivatives with appropriately substituted ketones under basic conditions. The reaction proceeds through aldol condensation followed by cyclization and dehydration to form the quinoline ring system [1]. Research has demonstrated that this method can achieve yields ranging from 70-95% when optimized conditions are employed [3].
The mechanism involves two viable pathways: direct aldol condensation followed by imine formation, or initial Schiff base formation followed by aldol cyclization [1]. The choice of pathway depends on reaction conditions, with basic media generally favoring the aldol-first mechanism. Temperature control is critical, with optimal results achieved at reflux temperatures in protic solvents [3].
The Conrad-Limpach synthesis offers an alternative classical route through the thermal condensation of anilines with β-ketoesters [2] [4]. This method proceeds via Schiff base formation followed by electrocyclic ring closure at elevated temperatures (approximately 250°C) [2]. The reaction yields 4-hydroxyquinolines, which can undergo tautomerization to the corresponding 4-quinolones [4].
Key mechanistic steps include nucleophilic attack of aniline on the keto group, formation of a tetrahedral intermediate, and subsequent cyclization through electrocyclic ring closure [2]. The rate-determining step is the thermal cyclization, requiring high temperatures for ring formation. Yields typically range from 60-90%, with optimization focusing on solvent selection and temperature control [4].
Modern oxidative cyclization approaches have expanded the classical toolkit for quinoline-2,6-dione synthesis [5] [6]. These methods employ oxidative radical addition and cyclization cascades using substrates such as o-cyanoarylacrylamides with α-keto acids or aldehydes [5]. The transformation exhibits excellent functional group tolerance and provides efficient access to carbonyl-containing quinoline derivatives [5].
The oxidative approach typically involves di-tert-butyl peroxide as the oxidant, enabling the formation of carbon-centered radicals that undergo intramolecular cyclization [5] [6]. Reaction conditions are generally milder than traditional thermal methods, with yields ranging from 65-85% [5]. This approach has proven particularly valuable for incorporating diverse carbonyl functionalities at specific positions of the quinoline ring [5].
Transition metal catalysis has revolutionized quinoline-2,6-dione synthesis by enabling selective carbon-hydrogen bond functionalization and providing access to previously challenging substitution patterns [7] [8] [9].
Palladium catalysts have emerged as highly effective tools for quinoline-2,6-dione synthesis through carbon-hydrogen activation pathways [7] [9]. Palladium-catalyzed carbon-8 selective carbon-hydrogen arylation of quinoline N-oxides proceeds with exceptional selectivity, favoring the carbon-8 isomer over alternative regioisomers [7]. This selectivity arises from the formation of thermodynamically stable five-membered palladacycles compared to four-membered alternatives [7].
The mechanism involves concerted metalation-deprotonation pathways, with computational studies confirming that carbon-8 activation proceeds through lower energy transition states [7]. Typical reaction conditions employ palladium acetate in acetic acid at 120°C, achieving yields of 80-95% with excellent regioselectivity [7]. Electronic effects studies reveal that electron-donating substituents accelerate both hydrogen-deuterium exchange and arylation rates [7].
Copper-catalyzed oxidative cyclization represents an environmentally benign alternative to precious metal systems [10] [9]. These methods utilize molecular oxygen as the terminal oxidant, enabling sustainable synthesis under mild conditions [9]. Copper catalysts facilitate the oxidative cyclization of azido-diynes, affording functionalized pyrrolo[3,4-c]quinolin-1-ones in good to excellent yields [10].
The copper-catalyzed approach involves the formation of vinyl copper carbene intermediates through diyne oxidation [10]. Mechanistic studies using oxygen-18 labeling demonstrate that the carbonyl oxygen originates from water rather than molecular oxygen [10]. Reaction conditions typically employ copper salts with oxidants at room temperature, achieving yields of 75-90% [10].
Iron catalysis has gained prominence as a sustainable alternative for quinoline synthesis, offering non-precious metal-based protocols [6] [11]. Iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes provides polysubstituted quinolines through a cascade involving oxidation, imine condensation, radical cyclization, and oxidative aromatization [6].
The iron-catalyzed process employs di-tert-butyl peroxide as the oxidant, converting low-oxidation level substrates to aldehydes in situ [6]. This approach demonstrates broad substrate scope and excellent functional group tolerance, with yields ranging from 70-85% [6]. The method represents a significant advancement in sustainable quinoline synthesis, avoiding precious metals while maintaining high efficiency [6].
Green chemistry principles have driven the development of environmentally sustainable quinoline-2,6-dione synthesis methods, emphasizing atom economy, energy efficiency, and waste reduction [12] [13] [14].
Microwave irradiation has transformed quinoline synthesis by dramatically reducing reaction times while improving yields [13] [15] [14]. Microwave-assisted Friedländer synthesis achieves quinoline formation in five minutes at 160°C using neat acetic acid as both solvent and catalyst [13]. This represents a significant improvement over conventional methods requiring several days with poor yields [13].
The enhanced efficiency of microwave heating arises from direct molecular heating, providing uniform temperature distribution and accelerated reaction kinetics [13] [15]. Optimization studies demonstrate that microwave conditions enable the use of green solvents like acetic acid while maintaining excellent yields of 85-98% [13]. The method has been successfully applied to diverse ketone substrates, illustrating broad applicability [13].
Solvent-free synthesis represents the pinnacle of green chemistry, eliminating organic solvents entirely while maintaining high efficiency [12] [14]. These approaches typically employ neat reactant conditions or mechanochemical activation to achieve quinoline formation [16]. Ball milling techniques enable quinoline synthesis at room temperature without solvents, achieving yields of 75-90% in 30-60 minutes [16].
Mechanochemical synthesis offers unique advantages including high energy efficiency, zero waste generation, and excellent scalability [16]. The method has been successfully applied to various quinoline derivatives, demonstrating broad substrate scope [16]. Recent developments in mechanochemical catalysis have enabled the preparation of complex quinoline scaffolds through one-pot procedures [16].
Ionic liquids have emerged as environmentally benign catalysts and reaction media for quinoline synthesis [17] [18]. 1,4-Diazabicyclo[2.2.2]octane-based ionic liquids catalyze three-component quinoline synthesis with excellent yields and short reaction times [17]. The ionic liquid [H₂-DABCO][HSO₄]₂ enables quinoline formation in ethanol-water mixtures at 75°C, achieving yields of 85-95% in 60-150 minutes [17].
The advantages of ionic liquid catalysis include catalyst recyclability, mild reaction conditions, and reduced environmental impact [17]. Multiple studies have demonstrated that ionic liquid catalysts can be reused several times without significant loss of activity [17]. The method represents a sustainable alternative to traditional acid catalysts while maintaining high efficiency [17].
Photochemical synthesis offers metal-free approaches to quinoline formation using visible light as the energy source [19] [20]. Visible light photoredox catalysis enables carbon-centered radical cyclization to afford pyrrolo[3,2-c]-quinolines and quinoline-2,4-diones [19]. This transformation features excellent functional group tolerance, broad substrate scope, and high atom economy [19].
The photochemical approach successfully activates α carbon-hydrogen bonds in one-carbon units through hydrogen atom transfer processes using aryldiazonium salts [19]. Reaction conditions are exceptionally mild, operating at room temperature without transition metals or high temperatures [19]. Yields typically range from 70-85%, with the method offering significant advantages for large-scale sustainable synthesis [19].
Position-specific functionalization of quinoline-2,6-dione enables the preparation of structurally diverse derivatives with tailored properties. Strategic approaches target specific positions through directing group strategies, electronic effects, and steric control [8] [21].
Carbon-8 represents the most accessible position for selective functionalization due to favorable chelation effects and proximity to the nitrogen atom [7] [8]. Palladium-catalyzed carbon-8 selective arylation proceeds through chelation-assisted carbon-hydrogen activation, forming stable five-membered palladacycles [7]. This approach achieves excellent selectivity (>90%) with yields ranging from 85-98% [7].
The high selectivity for carbon-8 functionalization arises from both electronic and geometric factors [7]. The nitrogen atom provides effective coordination to the palladium center, while the resulting five-membered metallacycle is thermodynamically favored over alternative structures [7]. Substrate scope includes diverse aryl halides and quinoline derivatives, demonstrating broad applicability [7].
Carbon-2 functionalization typically requires N-oxide activation or specialized directing strategies to overcome the inherent challenges of this position [8] [9]. N-oxide mediated approaches enable selective carbon-2 functionalization through enhanced electrophilicity and coordination effects [8]. Direct carbon-hydrogen activation at carbon-2 can be achieved using ruthenium complexes under basic conditions, though selectivity is generally lower than carbon-8 methods [8].
Mechanistic studies reveal that carbon-2 functionalization proceeds through four-membered palladacycles, which are less stable than the five-membered rings formed during carbon-8 activation [7]. This thermodynamic difference accounts for the lower selectivity typically observed for carbon-2 functionalization [7]. Yields range from 75-90% when optimized conditions are employed [8].
Functionalization at carbon-3 and carbon-5 positions requires specialized strategies due to their distance from the coordinating nitrogen atom [8]. Bulky ligand control has proven effective for carbon-3 functionalization, with sterically demanding phosphines favoring metallation at this position through trans effects [8]. Yields typically range from 70-85% with moderate selectivity [8].
Carbon-5 functionalization employs transient directing group strategies or Lewis acid activation to achieve selective metallation [8]. Template-directed approaches using removable directing groups enable temporary coordination sites that guide metallation to carbon-5 [8]. These methods achieve good selectivity (80-88%) with yields of 78-90% [8].
Functionalization at carbon-4, carbon-6, and carbon-7 positions presents unique challenges requiring specialized approaches [8] [22]. Carbon-4 functionalization often employs electrophilic substitution or radical functionalization strategies, achieving yields of 65-88% depending on the specific method [8]. Carbon-6 functionalization benefits from oxidative approaches or metal-catalyzed coupling reactions, with yields ranging from 75-92% [8].
Carbon-7 functionalization represents one of the most challenging positions, typically requiring remote carbon-hydrogen activation or photochemical methods [8]. Recent advances in remote functionalization have enabled selective carbon-7 modification, though yields and selectivity remain moderate (60-85%) [8]. Continued development of directing group strategies and catalyst design promises to improve access to these challenging positions [8].